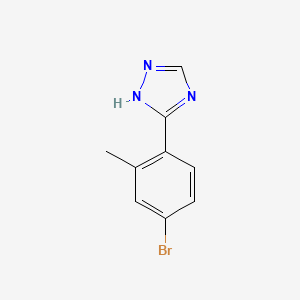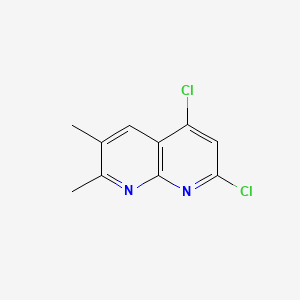
5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused pyridine ring structures, which contribute to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyridine with chlorinating agents can yield the desired dichlorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is often used in the development of bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to modulate biological pathways makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties and diverse biological activities.
2,7-Dichloro-1,8-naphthyridine: Similar in structure but with different substitution positions.
Uniqueness: 5,7-Dichloro-2,3-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorinated structure enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H8Cl2N2 |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
5,7-dichloro-2,3-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-7-8(11)4-9(12)14-10(7)13-6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
DJBBQBCVNJQDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1C)N=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


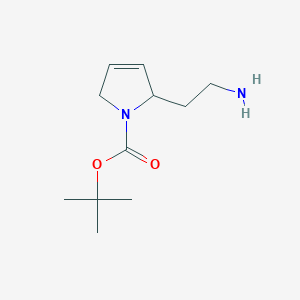


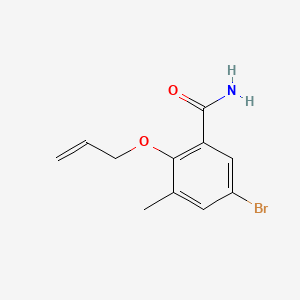
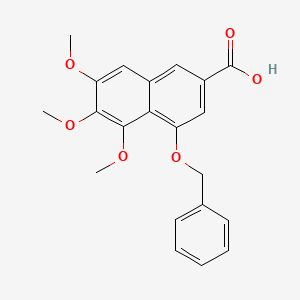
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
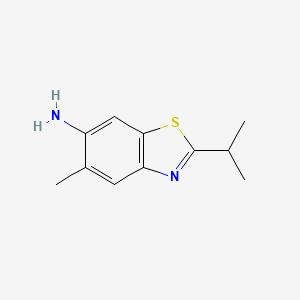
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)
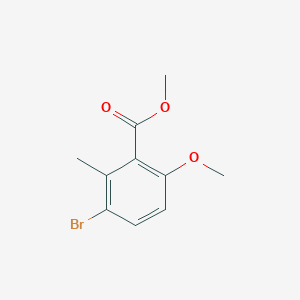
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
